2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid

Description

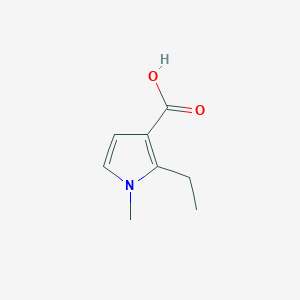

2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS: 1522996-06-0) is a pyrrole-derived carboxylic acid with the molecular formula C₈H₁₁NO₂ and a molar mass of 153.18 g/mol . Its structure features a pyrrole ring substituted with a methyl group at position 1, an ethyl group at position 2, and a carboxylic acid group at position 3 (Figure 1). Predicted physical properties include a density of 1.12 g/cm³, boiling point of 279.8°C, and pKa of 5.63, reflecting moderate acidity . The compound is commercially available in high-purity grades (99%–99.999%) for life sciences and industrial applications .

Properties

IUPAC Name |

2-ethyl-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-7-6(8(10)11)4-5-9(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAUCGYDZPWZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522996-06-0 | |

| Record name | 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Propionaldehyde to 2-Bromopropionaldehyde

A common approach begins with bromination of propionaldehyde under controlled temperatures (0–50 °C) in an aprotic solvent such as methylene chloride or toluene. The bromine is added dropwise to propionaldehyde, yielding 2-bromopropionaldehyde with high efficiency (up to 100% yield reported). This intermediate is crucial for subsequent ring closure.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Propionaldehyde + Br2, 0–50 °C, aprotic solvent | 2-Bromopropionaldehyde | High yield, careful temperature control needed |

Ring Closure via Knorr-Type Condensation

The 2-bromopropionaldehyde is reacted with methyl acetoacetate and ammonia water at 0–50 °C. This step involves nucleophilic substitution and cyclization to form the pyrrole ring system, producing 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid ethyl ester as an intermediate. Reaction times range from 10 to 14 hours.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 2 | 2-Bromopropionaldehyde + methyl acetoacetate + NH3, 0–50 °C, 10–14 h | This compound ethyl ester | Mild conditions, high conversion efficiency |

Isolation and Purification

After reaction completion, the mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by freezing crystallization at 0 °C for 2 days to obtain pure crystalline ester.

| Step | Procedure | Outcome | Notes |

|---|---|---|---|

| 3 | Extraction, drying, solvent removal, freezing crystallization | Pure pyrrole ester crystals | Simple operation, scalable |

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under controlled acidic or basic conditions to yield this compound. Hydrolysis conditions must be carefully controlled to avoid impurities and maintain high yield.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 4 | Acidic or basic hydrolysis | This compound | Control needed to optimize purity and yield |

| Aspect | Details |

|---|---|

| Advantages | - Mild reaction conditions (0–50 °C) |

| - Readily available raw materials (propionaldehyde, methyl acetoacetate, ammonia) | |

| - High conversion rates and yields (up to 100% in bromination step) | |

| - Simple operation and purification steps suitable for scale-up | |

| Limitations | - Hydrolysis step requires careful control to prevent low yield and impurities |

| - Use of bromine and organic solvents requires safety and environmental considerations |

Alternative methods involving tert-butyl acetoacetate or sodium nitrite have been reported but suffer from higher costs, environmental pollution, and difficulties in reaction control and purification. The described bromination and Knorr condensation route avoids these issues, making it more industrially viable.

| Step No. | Reaction Type | Starting Materials | Conditions | Product | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Propionaldehyde + Br2 | 0–50 °C, aprotic solvent | 2-Bromopropionaldehyde | Up to 100% yield |

| 2 | Knorr condensation | 2-Bromopropionaldehyde + methyl acetoacetate + NH3 | 0–50 °C, 10–14 h | This compound ethyl ester | High conversion |

| 3 | Extraction & crystallization | Reaction mixture | Room temp to 0 °C | Purified pyrrole ester | Simple, scalable |

| 4 | Hydrolysis | Pyrrole ester | Acidic/basic conditions | This compound | Requires careful control |

- The synthetic route employing bromination of propionaldehyde followed by ring closure with methyl acetoacetate and ammonia is efficient and scalable, with mild conditions and high yields.

- Avoidance of environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate makes the process more sustainable.

- The method's simplicity and use of readily available reagents facilitate industrial production.

- Purification by freezing crystallization is effective in obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: This compound serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique pyrrole structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry .

- Reactivity: this compound can undergo oxidation, reduction, and electrophilic substitution reactions. For instance, it can be oxidized to form pyrrole-3-carboxylic acid derivatives using agents like potassium permanganate .

2. Biology:

- Biological Assays: Derivatives of this compound have shown potential in biological assays, acting as building blocks for bioactive molecules. Research indicates that certain derivatives exhibit antiviral, anticancer, and antimicrobial activities .

- Mechanism of Action: The compound interacts with various molecular targets and can participate in cycloaddition reactions, forming stable adducts that may have therapeutic implications .

3. Medicine:

- Therapeutic Potential: Pyrrole derivatives are being explored for their therapeutic potential against various diseases. Studies have indicated that they may possess properties beneficial for treating conditions like cancer and infections due to their ability to inhibit specific biological pathways .

4. Industrial Applications:

- Polymers and Advanced Materials: In the industrial sector, pyrrole derivatives are utilized in the production of polymers and advanced materials due to their stability and reactivity. They are particularly relevant in creating materials with specific electrical or optical properties .

Case Studies

Case Study 1: Synthesis of Bioactive Pyrrole Derivatives

A study demonstrated the synthesis of bioactive pyrrole derivatives from this compound through a series of chemical transformations. The synthesized compounds were tested against various cancer cell lines, showing promising anticancer activity.

Case Study 2: Antimicrobial Activity Evaluation

Another research project evaluated the antimicrobial properties of several derivatives derived from this compound. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, forming stable adducts with other molecules . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent placement, ring systems, or functional groups, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Acidity : The target’s pKa = 5.63 is lower than ester analogs (pKa ~7–9), favoring ionization at physiological pH and enhancing water solubility.

- Thermal Stability : The target’s predicted boiling point (279.8°C ) is comparable to ethyl esters (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate ), but lower than fused-ring analogs (e.g., pyrrolopyridines) due to reduced molecular complexity .

- Solubility : The carboxylic acid group improves aqueous solubility over ester or amide derivatives, critical for pharmaceutical formulations .

Limitations and Opportunities

Biological Activity

2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. This compound has garnered attention due to its significant biological activity and potential applications in various fields, particularly in pharmaceuticals and drug development.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₂

- Functional Groups : Carboxylic acid at the 3-position, ethyl group at the 2-position, and methyl group at the 1-position.

The unique arrangement of substituents contributes to its distinct chemical properties and biological activities, making it a candidate for further research in therapeutic contexts.

This compound has been shown to interact with receptor tyrosine kinases , which play a pivotal role in cell signaling pathways. This interaction can modulate gene expression and influence metabolic processes, suggesting its potential use in treating diseases such as cancer.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : Research indicates that various pyrrole derivatives exhibit antimicrobial properties. For instance, derivatives synthesized from pyrrole structures have been tested for their efficacy against bacterial and fungal pathogens .

- Cancer Research : The compound's ability to affect cellular signaling pathways positions it as a potential therapeutic agent in oncology. Its influence on gene expression can be leveraged to develop targeted therapies for cancer treatment .

Case Studies

- Antimicrobial Screening : A study synthesized a series of pyrrole derivatives, including those related to this compound. The compounds were screened for antibacterial and antifungal activities, revealing notable zones of inhibition against various pathogens (see Table 1) .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds derived from pyrrole structures could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition of bacterial growth |

| Pyrrole Derivatives (e.g., methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole) | Anticancer | Induction of apoptosis in cancer cells |

| Other Pyrrole Compounds | Antimicrobial/Cytotoxic | Varying degrees of antimicrobial activity; some showed low cytotoxicity against normal cells |

Synthesis Methods

Several synthesis methods have been documented for producing this compound:

- Cyclization Reactions : Utilizing Knorr reactions or Vilsmeier-Haack formylation methods.

- Hydrolysis and Esterification : Converting esters to carboxylic acids under acidic or basic conditions.

These methods are critical for producing the compound in sufficient yields for biological testing .

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid?

Answer: Synthesis typically involves esterification, alkylation, or substitution reactions. For example:

- Esterification : Reacting the carboxylic acid group with alcohols under acidic conditions (e.g., H₂SO₄) to form esters, which can later be hydrolyzed .

- Alkylation : Introducing the ethyl and methyl groups via nucleophilic substitution, using reagents like ethyl bromide and methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Catalyzed Reactions : Use transition-metal catalysts (e.g., Pd/C) for regioselective modifications, ensuring high purity and yield under controlled temperatures (60–80°C) and inert atmospheres .

Q. Key Characterization Tools :

Q. How can the structure of this compound be validated experimentally?

Answer:

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (153.18 g/mol) and fragmentation patterns .

- Elemental Analysis : Verify empirical formula (C₈H₁₁NO₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Answer:

- Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to improve accuracy in calculating thermochemical properties (e.g., ionization potentials, bond dissociation energies) .

- Basis Sets : Employ 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Predict reactive sites for electrophilic substitution or hydrogen-bonding interactions using electrostatic potential maps .

Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine computational models .

Q. What experimental strategies address conflicting spectroscopic data for derivatives of this compound?

Answer:

- Controlled Replicates : Repeat syntheses under inert conditions (argon atmosphere) to rule out oxidation artifacts .

- Advanced Chromatography : Use HPLC (C18 columns, acetonitrile/water gradient) to isolate isomers or impurities contributing to spectral discrepancies .

- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers causing signal splitting in ¹H NMR .

Q. How can reaction mechanisms involving this compound be elucidated?

Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to identify intermediates (e.g., enolates during decarboxylation) .

- Isotopic Labeling : Use ¹³C-labeled ethyl groups to track migratory pathways in alkylation reactions .

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to map transition states and calculate activation energies for proposed mechanisms .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Answer:

Q. How can in silico methods predict the bioactivity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the carboxylic acid group for salt-bridge interactions .

- QSAR Models : Train models on PubChem bioassay data (CID: 83479665) to correlate substituent effects (e.g., ethyl vs. methyl) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.